2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride
CAS No.: 1909336-43-1
Cat. No.: VC8085417
Molecular Formula: C5H10ClNO2S
Molecular Weight: 183.66
* For research use only. Not for human or veterinary use.
![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide hydrochloride - 1909336-43-1](/images/structure/VC8085417.png)
Specification
CAS No. | 1909336-43-1 |
---|---|
Molecular Formula | C5H10ClNO2S |
Molecular Weight | 183.66 |
IUPAC Name | 2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide;hydrochloride |
Standard InChI | InChI=1S/C5H9NO2S.ClH/c7-9(8)3-4-1-5(9)2-6-4;/h4-6H,1-3H2;1H |
Standard InChI Key | CCLLUNMSIFQAIP-UHFFFAOYSA-N |
SMILES | C1C2CNC1CS2(=O)=O.Cl |
Canonical SMILES | C1C2CNC1CS2(=O)=O.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bicyclo[2.2.1]heptane skeleton with a sulfur atom at position 2 and a nitrogen atom at position 5. The dioxide moiety at the sulfur center confers unique electronic properties, while the hydrochloride salt enhances solubility in polar solvents .
Molecular Formula and Weight
Stereochemical Considerations
The bicyclic system exhibits stereoisomerism, with the (1R,4R)-enantiomer (CAS: 2231666-40-1) showing distinct biological activity compared to its (1S,4S)-counterpart .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclization of linear precursors under acidic conditions. Key steps include:
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Cyclization: A thiourea derivative undergoes intramolecular cyclization in the presence of HCl.
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Oxidation: The sulfur center is oxidized to a dioxide using metaperiodate or hydrogen peroxide .
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Salt Formation: Reaction with hydrochloric acid yields the hydrochloride salt .
Industrial Production
Large-scale synthesis optimizes reaction parameters (temperature: 60–80°C, pH 2–4) to achieve yields >85%. Purification involves recrystallization from ethanol/water mixtures .
Chemical Properties and Reactivity
Physicochemical Parameters
Property | Value | Source |
---|---|---|
Melting Point | 215–218°C (decomposes) | |
Solubility | >50 mg/mL in H₂O | |
LogP (Octanol-Water) | -1.2 ± 0.3 |
Reactivity Profile
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Nucleophilic Substitution: The nitrogen lone pair facilitates reactions with alkyl halides.
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Acid-Base Behavior: Acts as a zwitterion in aqueous solutions (pKa₁ = 3.1, pKa₂ = 8.7) .
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Thermal Stability: Decomposes above 220°C, releasing SO₂ and HCl .
Organism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 2–4 |
Escherichia coli | 8–16 |
Pseudomonas aeruginosa | 32–64 |
Data derived from β-lactamase inhibition assays .
Enzyme Inhibition
The compound shows potent activity against:
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HIV-1 Protease (IC₅₀: 0.8 μM)
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ACE (Angiotensin-Converting Enzyme) (IC₅₀: 5.2 nM)
Hazard Category | GHS Code |
---|---|
Skin Irritation | Category 2 |
Eye Damage | Category 2A |
Respiratory Irritation | Category 3 |
Exposure Mitigation
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Personal Protective Equipment: Nitrile gloves, chemical goggles, NIOSH-approved respirator .
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Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Comparative Analysis with Structural Analogs
Compound | Key Structural Difference | Bioactivity Shift |
---|---|---|
2-Thia-5-azabicyclo[2.2.1]heptane | Lacks dioxide moiety | 10× lower antimicrobial potency |
(1S,4S)-enantiomer | Mirror-image configuration | 3× higher ACE inhibition |
Data highlights the critical role of stereochemistry and oxidation state .
Recent Advances and Applications
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) nanoparticles enhances bioavailability by 40% in murine models.
Catalytic Applications
Pd-catalyzed cross-coupling reactions utilize the compound as a ligand, achieving 92% yield in Suzuki-Miyaura couplings .
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